Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-
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Overview
Description
Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzamide group and a tert-butyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 2-hydroxy-5-tert-butylphenol, under alkaline conditions to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogenation using a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a biological stain due to its vivid color.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1,1-dimethylethyl)-: Similar in structure but lacks the azo group.
Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-: Contains an acetamide group instead of a benzamide group.
Benzamide derivatives: Various substituted benzamides with different functional groups.
Uniqueness
Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]- is unique due to its combination of a benzamide group, a tert-butyl group, and an azo linkage. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
71701-25-2 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O2/c1-23(2,3)17-9-14-21(27)20(15-17)26-25-19-12-10-18(11-13-19)24-22(28)16-7-5-4-6-8-16/h4-15,27H,1-3H3,(H,24,28) |
InChI Key |
CYESRZCGNJEARP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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